3-Chloro-9H-thioxanthen-9-one
Overview
Description
3-Chloro-9H-thioxanthen-9-one: is a chemical compound belonging to the thioxanthone family. Thioxanthones are sulfur-containing analogs of xanthones, characterized by their tricyclic structure. The presence of a chlorine atom at the third position of the thioxanthone core imparts unique chemical and physical properties to this compound. This compound is of interest due to its applications in various fields, including photochemistry, organic synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-9H-thioxanthen-9-one typically involves the chlorination of thioxanthen-9-one. One common method is the reaction of thioxanthen-9-one with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane. The reaction proceeds under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the third position of the thioxanthone ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination reaction is carefully controlled to minimize by-products and ensure the efficient conversion of thioxanthen-9-one to this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thioxanthenes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Dibutyltin chloride hydride (Bu3SnH) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthenes.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Scientific Research Applications
3-Chloro-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and initiate radical polymerization.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 3-Chloro-9H-thioxanthen-9-one is not fully understood. it is believed to exert its effects through several pathways:
Photoinitiation: The compound absorbs UV light, leading to the formation of excited states that can initiate radical polymerization.
Biological Activity: It may inhibit DNA synthesis and mammalian topoisomerase type II, leading to anticancer effects. The compound may also undergo reduction to form thioxanthenes, which could contribute to its biological activity.
Comparison with Similar Compounds
Thioxanthen-9-one: The parent compound without the chlorine substitution.
2-Chloro-9H-thioxanthen-9-one: A similar compound with the chlorine atom at the second position.
Thioxanthone: The oxygen analog of thioxanthen-9-one.
Uniqueness: 3-Chloro-9H-thioxanthen-9-one is unique due to the presence of the chlorine atom at the third position, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, photophysical properties, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chlorothioxanthen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClOS/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRJDTJTGNEUAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214992 | |
Record name | 3-Chloro-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6469-87-0 | |
Record name | 3-Chlorothioxanthen-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6469-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-9H-thioxanthen-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-9H-thioxanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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